![molecular formula C23H20ClN5O4S B11295139 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11295139.png)
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors, such as 2,4-diaminopyrimidine and glyoxal, under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the alkylation of the pteridine core with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate.
Attachment of the sulfanyl group:
Formation of the acetamide linkage: The final step involves the acylation of the intermediate with 3,5-dimethoxyphenylacetyl chloride in the presence of a base, such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid).
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pteridine derivatives and related heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of enzymes: The compound may inhibit key enzymes involved in cellular processes, such as DNA replication, protein synthesis, or metabolic pathways.
Interaction with receptors: It may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
Generation of reactive species: The compound may generate reactive oxygen species (ROS) or other reactive intermediates, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
Pteridine derivatives: These compounds share the pteridine core structure and may exhibit similar biological activities and chemical properties.
Chlorophenyl derivatives:
Acetamide derivatives: These compounds share the acetamide linkage and may exhibit similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Biological Activity
The compound 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic derivative with potential biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, along with molecular docking studies that provide insights into its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of N-(4-chlorophenyl)-4-oxoquinazolin were evaluated for their antimicrobial activity using the tube dilution technique. Among the synthesized compounds, several demonstrated comparable efficacy to standard drugs like ciprofloxacin and fluconazole .
Compound | Antimicrobial Activity | Standard Comparison |
---|---|---|
Compound 3 | Significant | Comparable to ciprofloxacin |
Compound 8 | Moderate | Comparable to fluconazole |
Compound 11 | High | Comparable to ciprofloxacin |
Compound 12 | Low | Not comparable |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using the MTT assay showed that certain derivatives exhibited promising anticancer activity against various cancer cell lines. For example, one study highlighted that derivatives with similar structural motifs showed good anticancer activity but were less potent than established chemotherapeutics like 5-fluorouracil .
Compound | Cancer Cell Line Tested | EC50 (µM) | Comparison |
---|---|---|---|
Compound A | Glioblastoma (U87MG) | 15 | Less potent than 5-fluorouracil |
Compound B | Breast Cancer (MCF7) | 20 | Comparable to tomudex |
Compound C | Lung Cancer (A549) | 25 | Lower than standard drugs |
Molecular Docking Studies
Molecular docking studies provide insights into the potential binding interactions of the compound with target proteins. Using Schrodinger software, it was found that the compound could effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms. The docking scores indicated a favorable interaction with targets such as AKT2/PKBβ, which is crucial in oncogenic signaling pathways .
Case Studies
- Anticancer Efficacy in Glioma : A study reported that a derivative similar to our compound inhibited glioma cell growth significantly more than non-cancerous cells, suggesting selective toxicity towards malignant cells .
- Kinase Inhibition : Another case study highlighted the inhibitory effect on AKT signaling pathways by compounds related to our target structure, which correlated with reduced tumor growth in preclinical models .
Properties
Molecular Formula |
C23H20ClN5O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O4S/c1-32-17-9-16(10-18(11-17)33-2)27-19(30)13-34-23-28-21-20(25-7-8-26-21)22(31)29(23)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,27,30) |
InChI Key |
ICDWZZZBNKDPMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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